4-{(2E)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzyl bromide and hydrazine derivatives. The key steps include:
Condensation Reaction: Combining benzyl bromide with a hydrazine derivative to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with a triazine precursor under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor the desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Researchers may study its effects on various diseases and conditions, aiming to develop new drugs.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-{[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of 4-[(2E)-2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,3-DIMETHYLPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific functional groups and their arrangement. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H34BrN7O |
---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
2-N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-4-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C31H34BrN7O/c1-21-14-16-39(17-15-21)31-36-29(34-27-11-7-8-22(2)23(27)3)35-30(37-31)38-33-19-25-18-26(32)12-13-28(25)40-20-24-9-5-4-6-10-24/h4-13,18-19,21H,14-17,20H2,1-3H3,(H2,34,35,36,37,38)/b33-19+ |
InChI Key |
AOLXQTOWWLBAJS-HNSNBQBZSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)NC5=CC=CC(=C5C)C |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)NC5=CC=CC(=C5C)C |
Origin of Product |
United States |
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